N-(4-chlorophenyl)-3-{5-sulfanyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-chlorophenyl)-3-{5-sulfanyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C21H14ClF3N4O2S2 and its molecular weight is 510.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Overview
N-(4-chlorophenyl)-3-{5-sulfanyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This compound exhibits potential as an antifungal, antibacterial, and anticancer agent, making it a subject of significant interest in medicinal chemistry.
Structure and Properties
The structural formula of the compound can be represented as follows:
Key Functional Groups:
- Triazole Ring : Imparts antifungal and antibacterial properties.
- Chlorophenyl Group : Enhances lipophilicity and biological activity.
- Sulfonamide Moiety : Known for its antibacterial effects.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. The compound in focus has shown promising results against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 μg/mL |
Escherichia coli | 16 μg/mL |
Acinetobacter baumannii | 32 μg/mL |
The MIC values suggest that this compound is particularly effective against drug-resistant strains of bacteria, which is crucial in the ongoing battle against antibiotic resistance .
Antifungal Activity
The antifungal mechanism of triazoles generally involves inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis in fungi. Preliminary studies have indicated that our compound can inhibit fungal growth effectively:
Fungal Strain | MIC (μg/mL) |
---|---|
Candida albicans | 15 μg/mL |
Aspergillus fumigatus | 20 μg/mL |
These results highlight the potential use of this compound in treating fungal infections .
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro studies. The compound has shown cytotoxic effects on several cancer cell lines:
Cancer Cell Line | IC50 (μM) |
---|---|
MCF-7 (Breast Cancer) | 12 μM |
HeLa (Cervical Cancer) | 10 μM |
A549 (Lung Cancer) | 15 μM |
The mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the exact pathways .
Case Studies and Research Findings
- Antibacterial Efficacy Study : A study published in European Journal of Medicinal Chemistry evaluated a series of triazole derivatives, including our compound. It reported enhanced activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics .
- Antifungal Mechanism Exploration : Research highlighted the interaction of triazole compounds with CYP51 enzymes in fungi. The inhibition of these enzymes leads to disrupted ergosterol synthesis, resulting in fungal cell death .
- In Vivo Antitumor Activity : An animal study demonstrated that administration of the compound resulted in significant tumor reduction in xenograft models, indicating its potential for therapeutic use in oncology .
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-3-[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N4O2S2/c22-15-7-9-16(10-8-15)28-33(30,31)18-6-1-3-13(11-18)19-26-27-20(32)29(19)17-5-2-4-14(12-17)21(23,24)25/h1-12,28H,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJIYSRMINUYPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C3=NNC(=S)N3C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.